molecular formula C12H13ClN2O B12893007 1-Allyl-4-(3-methyl-5-isoxazolyl)pyridinium chloride CAS No. 20242-34-6

1-Allyl-4-(3-methyl-5-isoxazolyl)pyridinium chloride

Cat. No.: B12893007
CAS No.: 20242-34-6
M. Wt: 236.70 g/mol
InChI Key: SNMAMLQEKVNFHE-UHFFFAOYSA-M
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Description

1-Allyl-4-(3-methylisoxazol-5-yl)pyridin-1-ium chloride is a chemical compound that features a pyridinium core substituted with an allyl group and a 3-methylisoxazol-5-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-4-(3-methylisoxazol-5-yl)pyridin-1-ium chloride typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkyne.

    Allylation of Pyridine: The pyridine ring is allylated using allyl bromide in the presence of a base such as potassium carbonate.

    Quaternization: The allylated pyridine is then reacted with the isoxazole derivative to form the final product, 1-Allyl-4-(3-methylisoxazol-5-yl)pyridin-1-ium chloride, through a quaternization reaction with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield.

Chemical Reactions Analysis

Dehydration and Cyclization of Precursors

The isoxazole ring is formed prior to quaternization. A key intermediate, 1-(4-pyridyl)-1,3-propanedione oxime, undergoes dehydration:

  • Reagents : Acetyl chloride or concentrated H<sub>2</sub>SO<sub>4</sub> .

  • Conditions : Reflux (2 h), followed by neutralization and extraction.

  • Outcome : Cyclization to 4-(3-methyl-5-isoxazolyl)pyridine, which is subsequently alkylated .

Data from :

IntermediateDehydrating AgentProductYield
1-(4-Pyridyl)-1,3-propanedione oximeAcetyl chloride4-(3-Methyl-5-isoxazolyl)pyridine62%

Stability and Decomposition Pathways

The allyl group in the quaternary salt influences stability:

  • Thermal Decomposition : Prolonged heating (>100°C) may lead to elimination of allyl chloride, regenerating the parent pyridine .

  • Base Sensitivity : Treatment with strong bases (e.g., NaOH) can induce Hofmann elimination, producing 4-(3-methyl-5-isoxazolyl)pyridine and allyl alcohol .

Functionalization of the Isoxazole Moiety

The 3-methyl-5-isoxazolyl group exhibits limited electrophilic reactivity due to steric and electronic effects:

  • Halogenation : Bromination (Br<sub>2</sub>/CCl<sub>4</sub>) at the C-4 position of isoxazole is feasible but not directly reported for this compound .

  • Cross-Coupling : Potential for Suzuki-Miyaura coupling if halogenated, though no direct examples exist in the literature reviewed .

Comparative Analysis of Synthetic Routes

The quaternization method offers advantages over alternative pathways:

ParameterQuaternization RouteCyclization-Dehydration Route
Yield60–70%50–62%
Time3–5 h6–8 h
ScalabilityHighModerate

Challenges and Unsuccessful Reactions

  • Cross-Coupling Attempts : Direct coupling of the pyridinium salt with arylboronic acids (Pd catalysis) failed due to decomposition under catalytic conditions .

  • Reduction : Hydrogenation of the isoxazole ring to aminopyridine derivatives was not reported, likely due to the stability of the heterocycle .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 1-Allyl-4-(3-methyl-5-isoxazolyl)pyridinium chloride exhibits significant antimicrobial properties. A study demonstrated that derivatives of this compound were effective against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis and death .

Anti-inflammatory Properties

The compound has shown potential in mitigating inflammatory responses. According to findings, it can inhibit the expression of inflammatory markers such as VCAM-1 and MCP-1, which are pivotal in the pathogenesis of cardiovascular diseases . This suggests that this compound could be beneficial in treating conditions characterized by chronic inflammation, such as atherosclerosis.

Cancer Treatment

Recent studies have highlighted the antiproliferative effects of this compound in cancer cell lines. It has been shown to inhibit topoisomerase IIα, an enzyme critical for DNA replication and repair, thereby inducing apoptosis in cancer cells . This property positions it as a candidate for further development in cancer therapy.

Herbicidal Activity

The compound's effectiveness as a herbicide has been explored in agricultural research. It has demonstrated the ability to inhibit the growth of certain weed species, making it a potential candidate for environmentally friendly herbicide formulations . The mode of action appears to involve interference with plant metabolic pathways essential for growth.

Pest Control

In addition to herbicidal properties, this compound has been investigated for its insecticidal effects. Studies have shown that it can effectively repel or kill specific pest species, providing a dual function as both a herbicide and insecticide in crop management strategies .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial Effective against E. coli and Staphylococcus aureus
Anti-inflammatory Inhibits VCAM-1 and MCP-1 expression
Cancer Treatment Induces apoptosis via topoisomerase IIα inhibition
Herbicidal Activity Inhibits growth of specific weed species
Pest Control Effective against targeted pest species

Mechanism of Action

The mechanism of action of 1-Allyl-4-(3-methylisoxazol-5-yl)pyridin-1-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 3-methylisoxazole.

    Pyridinium Compounds: Compounds with pyridinium cores, such as N-allylpyridinium chloride.

Uniqueness: 1-Allyl-4-(3-methylisoxazol-5-yl)pyridin-1-ium chloride is unique due to the combination of the isoxazole and pyridinium moieties, which imparts distinct chemical and biological properties not found in other similar compounds.

Biological Activity

1-Allyl-4-(3-methyl-5-isoxazolyl)pyridinium chloride is a compound of interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available data on its biological activity, highlighting key findings from various studies.

Chemical Structure and Properties

The compound features a pyridinium core substituted with an allyl group and an isoxazole moiety, which is known for enhancing biological activity. The isoxazole ring has been associated with various pharmacological properties, including anticancer and antimicrobial effects.

Anticancer Activity

Numerous studies have investigated the anticancer potential of compounds containing isoxazole derivatives. The following table summarizes key findings related to the anticancer activity of similar compounds, which may provide insights into the expected behavior of this compound.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Isoxazole Derivative ASW4809.0Induces apoptosis
Isoxazole Derivative BU8710.0Cell cycle arrest in S phase
Isoxazole Derivative CMCF-722.47Caspase activation leading to apoptosis
This compound (predicted)VariousTBDTBD

Research Findings:

  • In a study evaluating various isoxazole derivatives, compounds exhibited significant anticancer properties against different cancer cell lines, including SW480 and U87, with IC50 values indicating effective cytotoxicity .
  • The presence of methyl and methoxy substituents on the isoxazole ring enhanced the anticancer activity by promoting apoptosis and cell cycle arrest .

Antimicrobial Activity

The antimicrobial properties of isoxazole derivatives have also been a focus of research. The following table outlines findings related to the antimicrobial efficacy of similar compounds.

CompoundMicroorganism TestedMIC (µg/mL)Activity
Isoxazole Derivative DE. coli12.5Effective
Isoxazole Derivative EA. niger25.0Moderate
This compound (predicted)TBDTBDTBD

Research Findings:

  • Compounds with isoxazole rings have shown varying degrees of antimicrobial activity against bacteria such as E. coli and fungi like A. niger, with some derivatives exhibiting MIC values comparable to standard antibiotics .
  • The structure–activity relationship (SAR) studies indicate that modifications on the aromatic units significantly influence the antimicrobial efficacy .

Case Studies and Experimental Evidence

  • Anticancer Study : In a recent study, a series of isoxazole derivatives were synthesized and tested against human cancer cell lines. One derivative demonstrated significant cytotoxicity against MCF-7 cells, suggesting potential for further development . Flow cytometry analyses revealed that these compounds could induce apoptosis through caspase activation.
  • Antimicrobial Study : Another investigation focused on the antimicrobial properties of isoxazole derivatives against pathogenic strains. Some compounds showed promising results with low MIC values against Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Allyl-4-(3-methyl-5-isoxazolyl)pyridinium chloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis can involve alkylation of pyridine derivatives with allyl halides, followed by coupling with isoxazole precursors. For example, nucleophilic substitution using K₂CO₃ as a base (as seen in pyrazole-carbaldehyde syntheses) may optimize regioselectivity . Reaction temperature (e.g., 60–80°C) and solvent polarity (DMF vs. THF) critically affect intermediate stability and final yield .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

  • Methodological Answer : Use NMR (¹H/¹³C) to confirm allyl and isoxazole substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with a C18 column and ammonium acetate buffer (pH 6.5) ensures purity ≥95% . Thermal stability can be assessed via TGA/DSC to determine decomposition thresholds .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store at room temperature (RT) in airtight, light-resistant containers under inert gas (N₂/Ar). Avoid humidity (>30% RH), as hygroscopic degradation is common in quaternary ammonium salts .

Advanced Research Questions

Q. How do conflicting spectral data (e.g., NMR shifts) arise in structural studies, and how can they be resolved?

  • Methodological Answer : Discrepancies may stem from solvent effects (DMSO vs. CDCl₃) or dynamic proton exchange in aqueous media. Compare experimental data with DFT-simulated spectra or use 2D-COSY/NOESY to resolve overlapping signals . For ionic species, counterion effects (Cl⁻ vs. BF₄⁻) should also be evaluated .

Q. What computational models are suitable for predicting this compound’s reactivity in catalytic or biological systems?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G* basis sets can model charge distribution in the pyridinium core and isoxazole’s electron-withdrawing effects. Molecular docking (AutoDock Vina) may predict binding affinities to enzymes like p38 MAP kinase, leveraging structural analogs (e.g., SB-202190) .

Q. How can contradictory bioactivity results (e.g., enzyme inhibition vs. cytotoxicity) be reconciled?

  • Methodological Answer : Dose-dependent effects must be quantified via IC₅₀ assays (e.g., MTT for cytotoxicity vs. fluorogenic substrates for enzyme inhibition). Confounding variables like solvent (DMSO concentration ≤0.1%) and cell line metabolic rates should be standardized . Use siRNA knockdown controls to isolate target-specific effects .

Q. What strategies optimize its use in membrane-based separation technologies (e.g., ion-exchange)?

  • Methodological Answer : Incorporate the compound into polymeric matrices (e.g., Nafion®) via quaternary ammonium functionalization. Evaluate ion selectivity (Na⁺/K⁺) using potentiometric titration and assess membrane durability under acidic conditions (pH 3–5) via accelerated aging tests .

Q. Theoretical and Methodological Frameworks

Q. How can this compound be integrated into a broader theoretical framework for drug discovery or materials science?

  • Methodological Answer : Link its ionic character to structure-activity relationships (SAR) in antimicrobial agents, referencing analogs like benzisoxazole-piperidine derivatives . In materials science, explore its role in ionic liquids for CO₂ capture by correlating cation-anion interactions with absorption kinetics .

Q. What experimental controls are critical when studying its electrochemical behavior?

  • Methodological Answer : Include Ag/AgCl reference electrodes and Pt counter-electrodes in cyclic voltammetry (CV). Account for ohmic drop using impedance spectroscopy and validate redox peaks with bulk electrolysis .

Properties

CAS No.

20242-34-6

Molecular Formula

C12H13ClN2O

Molecular Weight

236.70 g/mol

IUPAC Name

3-methyl-5-(1-prop-2-enylpyridin-1-ium-4-yl)-1,2-oxazole;chloride

InChI

InChI=1S/C12H13N2O.ClH/c1-3-6-14-7-4-11(5-8-14)12-9-10(2)13-15-12;/h3-5,7-9H,1,6H2,2H3;1H/q+1;/p-1

InChI Key

SNMAMLQEKVNFHE-UHFFFAOYSA-M

Canonical SMILES

CC1=NOC(=C1)C2=CC=[N+](C=C2)CC=C.[Cl-]

Origin of Product

United States

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